molecular formula C22H23FN4O3 B2559690 N-[2-(4-fluorophenoxy)ethyl]-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-3-carboxamide CAS No. 1226451-55-3

N-[2-(4-fluorophenoxy)ethyl]-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-3-carboxamide

Cat. No.: B2559690
CAS No.: 1226451-55-3
M. Wt: 410.449
InChI Key: XGVXKHKTHVCOJN-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenoxy)ethyl]-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-3-carboxamide is a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase of significant interest in oncology research. Aberrant ALK activity, through gene rearrangements, amplifications, or activating mutations, is a well-established oncogenic driver in several cancers, including non-small cell lung cancer (NSCLC), anaplastic large cell lymphoma (ALCL), and neuroblastoma. This compound functions by competitively binding to the ATP-binding pocket of the ALK kinase domain, thereby suppressing its catalytic activity and autophosphorylation. By inhibiting ALK-mediated signaling, this molecule effectively blocks downstream pathways such as the MAPK/ERK, JAK/STAT, and PI3K/AKT cascades, which are critical for cellular proliferation, survival, and metastasis. Its primary research value lies in its utility as a targeted chemical probe to dissect the pathological roles of ALK in disease models and to investigate mechanisms of resistance to earlier-generation ALK inhibitors. Researchers utilize this compound in in vitro and in vivo studies to explore novel therapeutic strategies and combination treatments for ALK-positive malignancies.

Properties

IUPAC Name

N-[2-(4-fluorophenoxy)ethyl]-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4O3/c23-17-5-7-18(8-6-17)29-14-11-24-22(28)16-3-1-12-27(15-16)21-10-9-19(25-26-21)20-4-2-13-30-20/h2,4-10,13,16H,1,3,11-12,14-15H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGVXKHKTHVCOJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=CO3)C(=O)NCCOC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenoxy)ethyl]-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Nucleophilic Substitution:

    Cyclization: Formation of the pyridazinyl ring via cyclization reactions.

    Amidation: Coupling of the piperidine and carboxamide groups through amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorophenoxy)ethyl]-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N-[2-(4-fluorophenoxy)ethyl]-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-3-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenoxy)ethyl]-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Pyridazine and Heterocyclic Moieties

The pyridazine ring in the target compound is a key scaffold shared with several analogs. Differences in substituents on this ring significantly alter physicochemical and binding properties:

  • Furan-2-yl vs. Thiophene-2-yl : describes 1-(6-(thiophen-2-yl)pyridazin-3-yl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)piperidine-3-carboxamide , where the furan is replaced with a thiophene. Thiophene’s higher lipophilicity (logP ~2.5 vs. furan’s ~1.3) may enhance membrane permeability but reduce aqueous solubility .
  • Triazolo[4,3-b]pyridazine: ’s N-[2-(4-fluorophenyl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide replaces pyridazine with a fused triazole ring.
Piperidine-Carboxamide Derivatives

The piperidine-3-carboxamide moiety is conserved across multiple compounds, but side-chain variations dictate target selectivity:

  • 4-Fluorophenoxyethyl vs. 4-Fluorophenylethyl: The target compound’s ether linker (phenoxy) introduces flexibility compared to the direct phenyl-ethyl chain in ’s analog. This may reduce steric hindrance in binding pockets .
  • Cyclopentylamino and Trifluoromethyl Groups: ’s (2R,3S)-2-[4-(cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzene-1-carbonyl)-N-[4-methyl-3-(trifluoromethyl)phenyl]piperidine-3-carboxamide incorporates bulky cyclopentyl and trifluoromethyl groups, which could enhance affinity for hydrophobic targets but increase molecular weight (~600 g/mol vs. ~450 g/mol for the target compound) .
Substituent Effects on Physicochemical Properties
  • Fluorine Substitution: The 4-fluorophenoxy group in the target compound enhances electronegativity and metabolic stability compared to non-fluorinated analogs (e.g., ’s 4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]tetrahydro-4aH-pyrido[1,2-b]pyridazine-3-carboxamide) .
  • Sulfonamide vs. Carboxamide : ’s N-{6-[4-({4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}methanesulfonamide (9g) replaces carboxamide with sulfonamide, increasing acidity (pKa ~1-2 vs. ~3-4 for carboxamides) and altering hydrogen-bonding capacity .

Table 1: Comparative Data for Selected Compounds

Compound Name Molecular Weight (g/mol) Key Substituents Melting Point (°C) LogP*
Target Compound ~450 6-(Furan-2-yl)pyridazin-3-yl, 4-Fluorophenoxyethyl Not reported ~2.8
N-[2-(4-Fluorophenyl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide ~438 Triazolo[4,3-b]pyridazin-6-yl Not reported ~3.1
1-(6-(Thiophen-2-yl)pyridazin-3-yl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)... ~552 Thiophen-2-yl, Thioether linker Not reported ~3.5
Compound 9g () ~580 Methanesulfonamide, Trifluoromethyl 180–182 ~2.5

*LogP values estimated using fragment-based methods.

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